molecular formula C4H6O4 B1628491 (1,2-13C2)Butanedioic acid CAS No. 94641-55-1

(1,2-13C2)Butanedioic acid

Cat. No.: B1628491
CAS No.: 94641-55-1
M. Wt: 120.07 g/mol
InChI Key: KDYFGRWQOYBRFD-ZKDXJZICSA-N
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Description

(1,2-13C2)Butanedioic acid, also known as succinic acid, is a dicarboxylic acid with the chemical formula C4H4O4. This compound is characterized by the presence of two carboxyl groups (-COOH) attached to a four-carbon chain. The isotopic labeling with carbon-13 at the first and second positions makes it particularly useful in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,2-13C2)Butanedioic acid can be synthesized through microbial fermentation. The process involves culturing microorganisms that produce sodium succinate, which is then converted to butanedioic acid through a series of steps including pH adjustment, solid-liquid separation, decolorization, and crystallization .

Industrial Production Methods: Industrial production of butanedioic acid often involves the catalytic hydrogenation of maleic anhydride. This method is efficient and widely used due to its scalability and cost-effectiveness .

Types of Reactions:

    Oxidation: Butanedioic acid can undergo oxidation to form various products, including fumaric acid.

    Reduction: It can be reduced to form succinic semialdehyde.

    Esterification: Reacts with alcohols to form esters.

    Dehydration: Forms succinic anhydride upon dehydration

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Dehydration: Elevated temperatures and acid catalysts.

Major Products:

    Oxidation: Fumaric acid.

    Reduction: Succinic semialdehyde.

    Esterification: Succinic esters.

    Dehydration: Succinic anhydride

Scientific Research Applications

(1,2-13C2)Butanedioic acid is extensively used in various fields:

    Chemistry: As a precursor for the synthesis of other chemicals.

    Biology: In metabolic studies to trace biochemical pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of biodegradable plastics, solvents, and deicing agents

Mechanism of Action

The compound plays a crucial role in the Krebs cycle, where it acts as an electron donor in the production of fumaric acid and FADH2. It also exhibits antimicrobial properties due to its acidic nature, which can disrupt microbial cell membranes .

Comparison with Similar Compounds

    Fumaric Acid: An isomer of butanedioic acid with a trans configuration.

    Maleic Acid: An isomer with a cis configuration.

    Adipic Acid: A six-carbon dicarboxylic acid.

Uniqueness: (1,2-13C2)Butanedioic acid is unique due to its isotopic labeling, which makes it invaluable in tracing and studying metabolic pathways. Its role in the Krebs cycle and its wide range of applications in various fields further distinguish it from other similar compounds .

Properties

IUPAC Name

(1,2-13C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2][13C](=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584022
Record name (1,2-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94641-55-1
Record name (1,2-~13~C_2_)Butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94641-55-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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